molecular formula C26H34N2O3 B8775369 [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone CAS No. 372513-99-0

[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone

Cat. No.: B8775369
CAS No.: 372513-99-0
M. Wt: 422.6 g/mol
InChI Key: CFUHKRLMDNFZED-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone is a synthetic organic compound that features a complex structure with multiple functional groups It contains a pyrrolidine ring, a morpholine ring, and two phenyl groups connected through various linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone can be approached through a multi-step synthetic route:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a diketone under reductive amination conditions.

    Attachment of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a phenol derivative.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable carbonyl compound.

    Coupling of Phenyl Groups: The phenyl groups can be coupled using a Suzuki or Heck coupling reaction, depending on the available starting materials.

    Final Assembly: The final compound can be assembled through a series of condensation and substitution reactions, ensuring the correct stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the morpholine ring or the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl groups may undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the morpholine and pyrrolidine rings.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with various biological targets.

Medicine

    Therapeutics: Due to its complex structure, the compound may be investigated for its potential as a therapeutic agent in treating diseases.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    [4-[4-[3-(Pyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone: A similar compound lacking the dimethyl groups on the pyrrolidine ring.

    [4-[4-[3-(Morpholin-4-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone: A compound with a morpholine ring instead of the pyrrolidine ring.

Uniqueness

The presence of the dimethyl groups on the pyrrolidine ring and the specific arrangement of functional groups make [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone unique. These structural features may confer distinct chemical and biological properties, differentiating it from similar compounds.

Properties

CAS No.

372513-99-0

Molecular Formula

C26H34N2O3

Molecular Weight

422.6 g/mol

IUPAC Name

[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C26H34N2O3/c1-20-4-5-21(2)28(20)14-3-17-31-25-12-10-23(11-13-25)22-6-8-24(9-7-22)26(29)27-15-18-30-19-16-27/h6-13,20-21H,3-5,14-19H2,1-2H3/t20-,21-/m1/s1

InChI Key

CFUHKRLMDNFZED-NHCUHLMSSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C

Canonical SMILES

CC1CCC(N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.